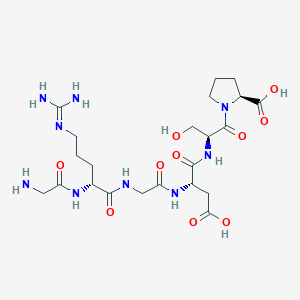

G-{d-Arg}-GDSP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H37N9O10 |

|---|---|

Molecular Weight |

587.6 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C22H37N9O10/c23-8-15(33)28-11(3-1-5-26-22(24)25)18(37)27-9-16(34)29-12(7-17(35)36)19(38)30-13(10-32)20(39)31-6-2-4-14(31)21(40)41/h11-14,32H,1-10,23H2,(H,27,37)(H,28,33)(H,29,34)(H,30,38)(H,35,36)(H,40,41)(H4,24,25,26)/t11-,12+,13+,14+/m1/s1 |

InChI Key |

NTEDOEBWPRVVSG-RFGFWPKPSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@@H](CCCN=C(N)N)NC(=O)CN)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Activity of G-{d-Arg}-GDSP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The G-{d-Arg}-GDSP peptide, a synthetic hexapeptide incorporating a D-arginine residue, represents a promising but underexplored molecule in the field of integrin-mediated cell adhesion and signaling. This technical guide consolidates the current understanding of RGD-containing peptides, the strategic incorporation of D-amino acids, and provides a comprehensive framework for the synthesis, characterization, and biological evaluation of this compound. While specific quantitative data for this peptide is not extensively available in public literature, this document extrapolates from closely related analogs to outline expected biological activities and provides detailed experimental protocols to facilitate further research. The primary focus is on its potential as an inhibitor of cell adhesion and migration through the modulation of the Focal Adhesion Kinase (FAK) signaling pathway.

Introduction

The Arg-Gly-Asp (RGD) sequence is a ubiquitous cell recognition motif found in numerous extracellular matrix (ECM) proteins, mediating cell adhesion by binding to integrin receptors on the cell surface. Synthetic peptides containing the RGD sequence, such as Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP), are valuable tools for studying integrin-ligand interactions and have therapeutic potential in areas like cancer, thrombosis, and inflammation[1][2]. The substitution of L-amino acids with their D-isomers is a common strategy in peptide drug design to enhance proteolytic stability and potentially modulate biological activity. The this compound peptide, with its D-arginine substitution, is hypothesized to exhibit increased resistance to enzymatic degradation while retaining or potentially enhancing its integrin-binding affinity and subsequent biological effects.

Synthesis and Physicochemical Properties

The this compound peptide can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The incorporation of a D-arginine residue requires specific considerations to ensure efficient coupling and prevent side reactions.

Physicochemical Data

| Property | Value | Reference |

| Sequence | Gly-{d-Arg}-Gly-Asp-Ser-Pro | N/A |

| Molecular Formula | C₂₂H₃₇N₉O₁₀ | |

| Molecular Weight | 587.58 g/mol | |

| Canonical SMILES | C(--INVALID-LINK--N--INVALID-LINK--N1CCC[C@H]1C(=O)O)CO)CC(=O)O">C@@HNC(=O)CN)N=C(N)N | N/A |

| Isomeric SMILES | C(--INVALID-LINK--N--INVALID-LINK--N1CCC[C@H]1C(=O)O)CO)CC(=O)O">C@HNC(=O)CN)N=C(N)N | N/A |

| InChI Key | InChIKey=... | N/A |

Note: The Molecular Formula and Molecular Weight are identical to the L-arginine counterpart, GRGDSP.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize the this compound peptide.

Materials:

-

Fmoc-Pro-Wang resin

-

Fmoc-protected amino acids (Fmoc-Ser(tBu)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-d-Arg(Pbf)-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Ether for precipitation

Procedure:

-

Resin Swelling: Swell the Fmoc-Pro-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from proline. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling (Serine):

-

Activate Fmoc-Ser(tBu)-OH (3 eq.) with HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the sequential addition of Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, and Fmoc-d-Arg(Pbf)-OH.

-

Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: Treat the peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold ether, centrifuge, and wash the pellet with ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.

Biological Activity

The biological activity of this compound is predicted to be primarily mediated through its interaction with integrin receptors, leading to the inhibition of cell adhesion, migration, and the modulation of downstream signaling pathways.

Inhibition of Cell Adhesion

RGD-containing peptides competitively inhibit the binding of ECM proteins to integrins, thereby preventing cell adhesion to substrates. The GRGDSP peptide is known to inhibit the adhesion of various cell types, including endothelial cells and tumor cells[3].

| Peptide | Cell Type | Assay | IC₅₀ | Reference |

| GRGDSP | Chick Osteoclasts | Cell Spreading | 210.0 ± 14.4 µM | N/A |

| GRGDSP | Rat Osteoclasts | Cell Spreading | 191.4 ± 13.7 µM | N/A |

| cyclo(RGDfV) | Various | Integrin Binding | nM range |

IC₅₀: Half-maximal inhibitory concentration.

Objective: To quantify the inhibitory effect of this compound on cell adhesion.

Materials:

-

Cell line expressing relevant integrins (e.g., U87MG glioblastoma cells, MDA-MB-231 breast cancer cells)

-

96-well tissue culture plates

-

ECM protein (e.g., fibronectin, vitronectin)

-

This compound peptide and a control peptide (e.g., G-{d-Arg}-GESP)

-

Bovine Serum Albumin (BSA)

-

Calcein-AM fluorescent dye

-

Fluorescence plate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with fibronectin (10 µg/mL in PBS) overnight at 4°C.

-

Blocking: Wash the wells with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.

-

Cell Preparation: Label the cells with Calcein-AM according to the manufacturer's protocol. Resuspend the cells in serum-free media.

-

Inhibition: Pre-incubate the cells with varying concentrations of this compound or the control peptide for 30 minutes at 37°C.

-

Seeding: Add the cell suspension to the coated and blocked wells.

-

Incubation: Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of cell adhesion inhibition for each peptide concentration and determine the IC₅₀ value.

Inhibition of Cell Migration and Invasion

By disrupting cell-matrix interactions, RGD peptides can inhibit cell migration and invasion, processes crucial for tumor metastasis.

Objective: To assess the effect of this compound on cancer cell migration.

Materials:

-

Transwell inserts (8 µm pore size)

-

Cancer cell line (e.g., MDA-MB-231)

-

Serum-free and serum-containing media

-

This compound peptide and control peptide

-

Crystal violet stain

Procedure:

-

Cell Starvation: Culture cells in serum-free medium for 24 hours prior to the assay.

-

Assay Setup: Place Transwell inserts into a 24-well plate. Add serum-containing medium (as a chemoattractant) to the lower chamber.

-

Cell Seeding: Resuspend the starved cells in serum-free medium containing different concentrations of this compound or the control peptide and seed them into the upper chamber of the Transwell inserts.

-

Incubation: Incubate for 12-24 hours at 37°C.

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Quantification: Elute the crystal violet stain and measure the absorbance at 570 nm, or count the number of migrated cells in several microscopic fields.

Signaling Pathways

The binding of RGD peptides to integrins triggers a cascade of intracellular signaling events. A key player in this pathway is Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is recruited to sites of integrin clustering.

FAK Signaling Pathway

Upon integrin engagement, FAK undergoes autophosphorylation at Tyr397, creating a binding site for Src family kinases. The FAK-Src complex then phosphorylates other downstream targets, including paxillin and p130Cas, leading to the activation of pathways that regulate cell survival, proliferation, and migration, such as the PI3K/Akt and MAPK/ERK pathways. RGD-based inhibitors are expected to disrupt this signaling cascade by preventing the initial integrin activation.

Experimental Protocol: Western Blot Analysis of FAK Phosphorylation

Objective: To determine the effect of this compound on FAK and Akt phosphorylation.

Materials:

-

Cell line of interest

-

This compound peptide

-

Cell lysis buffer

-

Primary antibodies: anti-p-FAK (Tyr397), anti-FAK, anti-p-Akt (Ser473), anti-Akt

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency and then treat with this compound at various concentrations and time points.

-

Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Studies

While no in vivo data for this compound is currently available, studies on other RGD peptides have demonstrated their potential to inhibit tumor growth and metastasis in animal models.

Experimental Workflow: In Vivo Efficacy Study

Conclusion

The this compound peptide holds considerable promise as a research tool and potential therapeutic agent due to its expected enhanced stability and its ability to target integrin-mediated processes. This guide provides a foundational framework for its synthesis and comprehensive biological evaluation. Further research is warranted to elucidate its precise binding affinities for different integrin subtypes, its in vivo efficacy, and its full therapeutic potential. The detailed protocols and conceptual diagrams presented herein are intended to facilitate these future investigations and accelerate the translation of this promising peptide from the laboratory to potential clinical applications.

References

The Enigmatic Role of D-Arginine in G-{d-Arg}-GDSP: A Review of Available Data

Researchers, scientists, and drug development professionals are increasingly interested in the therapeutic potential of peptides incorporating non-native D-amino acids. One such peptide of interest is G-{d-Arg}-GDSP. This technical guide synthesizes the current understanding of the function of the D-Arginine residue within this specific peptide sequence, drawing upon available data to elucidate its mechanism of action and potential signaling pathways. Due to the limited direct research on this compound, this guide will also draw parallels from related peptide analogues and the broader understanding of D-Arginine's role in biological systems.

Inferred Mechanism of Action: Antagonism of G-Protein Signaling

The presence of D-Arginine in peptide sequences often confers resistance to enzymatic degradation, thereby increasing the peptide's bioavailability and duration of action. In the context of this compound, the D-Arginine is hypothesized to play a crucial role in its interaction with target receptors, likely GPCRs. The guanidinium group of the arginine side chain is a key feature in molecular recognition, often forming critical hydrogen bonds within receptor binding pockets. The D-configuration of the arginine in this compound likely alters the peptide's conformation, potentially leading to an antagonistic rather than agonistic effect.

This antagonistic action is thought to disrupt the canonical G-protein signaling cascade. In a typical GPCR activation cycle, ligand binding induces a conformational change in the receptor, leading to the exchange of GDP for GTP on the Gα subunit.[2] This causes the dissociation of the Gα-GTP and Gβγ subunits, which then go on to modulate the activity of downstream effector proteins.[2] An antagonist like this compound would bind to the receptor but fail to induce the necessary conformational change for G-protein activation, thereby blocking the signaling pathway.

Hypothesized Signaling Pathway Inhibition by this compound

Caption: Hypothesized antagonistic action of this compound on a generic GPCR signaling pathway.

Potential Experimental Protocols for Characterizing this compound Function

To rigorously determine the function of D-Arginine in this compound, a series of experiments would be necessary. The following outlines potential methodologies that could be employed.

Table 1: Proposed Experimental Protocols to Elucidate the Function of this compound

| Experiment | Objective | Methodology | Key Readouts |

| Receptor Binding Assay | To identify the specific receptor(s) for this compound and determine its binding affinity. | Radioligand binding assays using a labeled version of this compound against a panel of known GPCRs. Competition binding assays with known ligands. | Dissociation constant (Kd), Inhibitory constant (Ki). |

| G-Protein Activation Assay | To determine if this compound acts as an agonist or antagonist of G-protein signaling. | [35S]GTPγS binding assay in cell membranes expressing the target receptor. Measurement of second messengers (e.g., cAMP, IP3) in whole cells. | EC50 for stimulation or IC50 for inhibition of GTPγS binding or second messenger production. |

| Cellular Proliferation Assay | To assess the effect of this compound on cell growth and viability. | MTT or BrdU incorporation assays in cell lines known to express the target receptor and respond to its endogenous ligand. | IC50 for inhibition of cell proliferation. |

| In Vivo Pharmacokinetic Study | To evaluate the stability and distribution of this compound in a living organism. | Administration of this compound to animal models (e.g., mice) followed by collection of blood and tissue samples at various time points. Quantification of the peptide using LC-MS/MS. | Half-life (t1/2), volume of distribution (Vd), clearance (CL). |

| Structural Biology Studies | To understand the molecular basis of the interaction between this compound and its receptor. | X-ray crystallography or cryo-electron microscopy of the this compound-receptor complex. | High-resolution 3D structure of the peptide-receptor complex. |

Experimental Workflow for Characterizing this compound

Caption: A logical workflow for the experimental characterization of this compound.

References

G-{d-Arg}-GDSP: A Technical Guide to its Role in Inhibiting Cell Adhesion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell adhesion, a fundamental process governing tissue architecture and cellular communication, is predominantly mediated by the interaction of integrin receptors with the extracellular matrix (ECM). The Arg-Gly-Asp (RGD) tripeptide sequence, present in many ECM proteins like fibronectin, is a key recognition motif for numerous integrins. Synthetic peptides containing the RGD sequence have been extensively studied as competitive inhibitors of cell adhesion, with significant therapeutic potential in areas such as oncology and thrombosis. This technical guide focuses on G-{d-Arg}-GDSP, a synthetic peptide analog of the RGD sequence, and its role in inhibiting cell adhesion. The incorporation of a d-amino acid, specifically d-Arginine, is a common strategy to increase peptide stability and resistance to proteolytic degradation, potentially enhancing its efficacy as an inhibitor. This document provides a comprehensive overview of the mechanism of action, relevant quantitative data for related peptides, detailed experimental protocols for studying its effects, and the associated signaling pathways.

Core Mechanism of Action: Competitive Inhibition of Integrin-Mediated Adhesion

This compound functions as a competitive antagonist of integrin receptors. By mimicking the RGD sequence of natural ECM ligands, the peptide binds to the ligand-binding site on integrins, thereby preventing the attachment of cells to the ECM. This inhibition of cell-matrix adhesion subsequently disrupts downstream signaling pathways that are crucial for cell survival, proliferation, and migration.

The primary targets of RGD-containing peptides are the αv and β1 subfamilies of integrins. Upon binding to these integrins, this compound is expected to interfere with the formation of focal adhesions, which are complex structures that link the ECM to the actin cytoskeleton and serve as signaling hubs.

Quantitative Data on RGD Peptide Inhibition

Table 1: IC50 Values for RGD Peptides in Cell Adhesion Inhibition

| Peptide/Compound | Assay Description | Cell Type | Substrate | IC50 Value |

| GRGDS | Inhibition of cell adhesion | Not specified | Fibronectin | 1.33 ± 0.20 mM[1] |

| GRGDS Homopolymer | Inhibition of cell adhesion | Not specified | Fibronectin | 0.18 ± 0.003 mM[1] |

| GRGDS-PHSRN Copolymer | Inhibition of cell adhesion | Not specified | Fibronectin | 0.04 ± 0.01 mM[1] |

Table 2: IC50 Values for RGD-related Peptides in Antiproliferative Assays

| Peptide | Assay Description | Cell Line | IC50 Value |

| RGD | MTT assay for cell proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | 3000 ng/mL[2] |

| FAKLF | MTT assay for cell proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | 500 ng/mL[2] |

| FAKLFRGD | MTT assay for cell proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | 200 ng/mL |

| RGDFAKLF | MTT assay for cell proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | 136.7 ng/mL |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the inhibitory effects of this compound on cell adhesion and related cellular processes.

Cell Adhesion Assay

This protocol describes a colorimetric assay to quantify the inhibition of cell attachment to an ECM-coated substrate.

Materials:

-

96-well tissue culture plates

-

This compound peptide

-

Control peptide (e.g., G-RGE-GDSP)

-

Extracellular matrix protein (e.g., Fibronectin, Vitronectin)

-

Bovine Serum Albumin (BSA)

-

Cell line of interest

-

Serum-free cell culture medium

-

Phosphate Buffered Saline (PBS)

-

Crystal Violet stain (0.5% in 20% methanol)

-

Solubilization buffer (e.g., 1% SDS in PBS)

-

Microplate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with the desired ECM protein (e.g., 10 µg/mL Fibronectin in PBS) overnight at 4°C. As a negative control, coat wells with 1% BSA in PBS.

-

Blocking: Wash the wells three times with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific cell binding.

-

Cell Preparation: Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Inhibition: Pre-incubate the cell suspension with varying concentrations of this compound or the control peptide for 30 minutes at 37°C.

-

Seeding: Add 100 µL of the cell suspension to each well of the coated and blocked plate.

-

Incubation: Incubate the plate for 1-2 hours at 37°C in a CO₂ incubator to allow for cell adhesion.

-

Washing: Gently wash the wells three times with PBS to remove non-adherent cells.

-

Staining: Fix the adherent cells with 100 µL of methanol for 10 minutes. Remove the methanol and stain the cells with 100 µL of 0.5% Crystal Violet solution for 20 minutes at room temperature.

-

Washing: Wash the wells thoroughly with water to remove excess stain.

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate for 15 minutes with gentle shaking.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.

Workflow for the cell adhesion inhibition assay.

Cell Migration Assay (Boyden Chamber Assay)

This protocol assesses the effect of this compound on the migratory potential of cells towards a chemoattractant.

Materials:

-

Boyden chamber inserts (e.g., 8 µm pore size) for 24-well plates

-

This compound peptide

-

Chemoattractant (e.g., fetal bovine serum, specific growth factors)

-

Serum-free cell culture medium

-

Cotton swabs

-

Methanol

-

Crystal Violet stain

-

Microscope

Procedure:

-

Chamber Setup: Place the Boyden chamber inserts into the wells of a 24-well plate.

-

Chemoattractant: Add medium containing a chemoattractant to the lower chamber.

-

Cell Preparation: Harvest and resuspend cells in serum-free medium at 1 x 10^5 cells/mL.

-

Inhibition: Add varying concentrations of this compound to the cell suspension.

-

Seeding: Add the cell suspension to the upper chamber of the inserts.

-

Incubation: Incubate for a period sufficient for cell migration (e.g., 6-24 hours) at 37°C.

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with Crystal Violet.

-

Quantification: Count the number of stained, migrated cells in several random fields under a microscope.

Workflow for the cell migration inhibition assay.

Focal Adhesion Kinase (FAK) Phosphorylation Assay

This protocol uses Western blotting to determine if this compound inhibits the activation of FAK, a key signaling molecule downstream of integrins.

Materials:

-

Cell culture dishes

-

This compound peptide

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Primary antibodies: anti-phospho-FAK (Tyr397), anti-total FAK

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with this compound for a specified time.

-

Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated FAK and total FAK. Subsequently, probe with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated FAK to total FAK.

Signaling Pathways

The binding of RGD-containing ligands to integrins triggers a cascade of intracellular signaling events. Inhibition of this initial binding by this compound disrupts these pathways, leading to changes in cell behavior. The primary pathway affected is the Focal Adhesion Kinase (FAK) signaling cascade.

Inhibition of the Integrin-FAK signaling pathway by this compound.

Pathway Description:

-

Integrin-ECM Binding: Under normal conditions, integrins on the cell surface bind to the RGD motif within ECM proteins.

-

FAK Activation: This binding leads to the clustering of integrins and the recruitment and autophosphorylation of FAK at tyrosine residue 397 (Y397).

-

Src Recruitment and Activation: Phosphorylated FAK serves as a docking site for Src family kinases, leading to their activation.

-

Downstream Signaling: The FAK/Src complex then phosphorylates a variety of downstream targets, activating signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.

-

Cellular Responses: These pathways regulate crucial cellular functions including adhesion, spreading, migration, and survival.

-

Inhibition by this compound: this compound competitively binds to the integrin, preventing ECM interaction and thereby inhibiting the entire downstream signaling cascade. This leads to a reduction in cell adhesion, migration, and potentially survival.

References

A Technical Guide to G-{d-Arg}-GDSP for In Vitro Cancer Cell Research

An In-depth Analysis of a Novel Peptide-Based Therapeutic Candidate

Disclaimer: The peptide "G-{d-Arg}-GDSP" is not widely documented in publicly available scientific literature. This guide is constructed based on the analysis of its constituent components and by drawing parallels with functionally similar, well-researched peptide motifs and conjugates. The mechanisms, protocols, and data presented are based on established principles in peptide-drug conjugate research for cancer, particularly concerning peptides that interact with cell surface receptors and induce apoptosis.

Introduction

Peptide-drug conjugates (PDCs) represent a promising frontier in targeted cancer therapy.[1][2] They combine the high specificity of peptides for tumor cell surface receptors with the potent cytotoxicity of chemotherapy agents, aiming to enhance drug delivery to cancer cells while minimizing systemic toxicity.[3] This guide explores the potential of a novel peptide, this compound, as a tool for in vitro cancer research. By dissecting its structure, we can hypothesize its mechanism of action and outline the necessary experimental framework to validate its efficacy and elucidate its biological activity.

The structure of this compound suggests a multi-faceted design:

-

"G" Prefix: This may represent an N-terminal modifying group, such as Glutathione (GSH), intended to alter solubility, stability, or cellular uptake.

-

{d-Arg}: The inclusion of a D-Arginine residue, an unnatural amino acid, is a common strategy to increase the peptide's stability by providing resistance to degradation by proteases.

-

GDSP Sequence (Gly-Asp-Ser-Pro): The core of this peptide contains a Glycine-Aspartate (GD) motif, which is part of the well-known Arginine-Glycine-Aspartate (RGD) sequence. The RGD motif is a primary recognition site for integrins, a family of cell adhesion receptors often overexpressed in cancer cells.[4][5]

This whitepaper will delve into the hypothesized mechanisms of this compound, present quantitative data from analogous compounds, provide detailed experimental protocols for its in vitro evaluation, and visualize key pathways and workflows.

Section 1: Proposed Mechanism of Action

The presence of the "GD" sequence suggests that this compound may function as an integrin-targeting peptide. Integrins, particularly αvβ3, αvβ5, and α5β1, are crucial mediators of cell-to-extracellular matrix (ECM) adhesion, and their overexpression is linked to cancer progression, metastasis, and angiogenesis.

Disruption of Integrin-Mediated Signaling

Upon binding to integrins, this compound could act as a competitive inhibitor, blocking the natural interaction between integrins and ECM proteins like fibronectin and vitronectin. This disruption can trigger several downstream effects, primarily through the inhibition of the Focal Adhesion Kinase (FAK) signaling pathway. FAK is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signaling, regulating cell survival, proliferation, and migration. Inhibition of this pathway can lead to anoikis, a form of programmed cell death that occurs when anchorage-dependent cells detach from the surrounding ECM.

Caption: Hypothesized inhibition of the FAK signaling pathway by this compound.

Direct Induction of Apoptosis

Beyond disrupting adhesion signaling, some RGD-containing peptides have been shown to induce apoptosis directly. Research suggests that these peptides can be internalized by cells and trigger the auto-processing and activation of pro-caspase-3, a key executioner enzyme in the apoptotic cascade. This mechanism bypasses the need for upstream signaling and provides a direct route to cell death. Another potential mechanism, observed with the Substance P antagonist "antagonist G," involves the generation of reactive oxygen species (ROS), which in turn activates the JNK signaling pathway, leading to apoptosis.

Caption: Direct induction of apoptosis via Caspase-3 activation by this compound.

Section 2: Quantitative Data from Analogous Peptide Studies

While specific data for this compound is unavailable, examining the activity of analogous peptides provides a benchmark for expected efficacy. The following tables summarize key quantitative data from published studies on related compounds.

Table 1: In Vitro Cytotoxicity of "Antagonist G" in Small Cell Lung Cancer (SCLC) Cell Lines

| Cell Line | Compound | IC50 Value (µM) | Reference |

|---|---|---|---|

| H69 | [D-Arg6, D-Trp7,9, NmePhe8]-substance P (6-11) | 24.5 ± 1.5 | |

| H510 | [D-Arg6, D-Trp7,9, NmePhe8]-substance P (6-11) | 38.5 ± 1.5 |

Data represents the concentration required to inhibit 50% of cell growth.

Table 2: Effects of "Antagonist G" on Apoptotic Markers in SCLC Cells

| Parameter | Effect | Fold/Percent Change | Reference |

|---|---|---|---|

| Cellular Glutathione (GSH) | Reduction | 38% | |

| Lipid Peroxidation | Increase | 112% | |

| Free Radical Generation | Stimulation | 6.2-fold | |

| AP-1 Activity | Increase | 61% |

These markers indicate an increase in oxidative stress, a known trigger for apoptosis.

Section 3: Key Experimental Protocols for In Vitro Evaluation

To assess the anticancer potential of this compound, a series of standardized in vitro assays are required.

Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize the this compound peptide.

Methodology:

-

Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin corresponding to the C-terminal amino acid (Proline).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a 20% piperidine solution in dimethylformamide (DMF).

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid (Serine) using a coupling agent like HBTU/HOBt in the presence of a base (DIPEA) and add it to the resin. Agitate for 1-2 hours.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Aspartic Acid, Glycine, D-Arginine).

-

"G" Group Conjugation: If the "G" prefix represents a specific molecule like Glutathione, it would be coupled in the final step.

-

Cleavage and Deprotection: Once the sequence is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid, water, and scavengers) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the peptide's identity and purity using mass spectrometry (MS) and analytical HPLC.

Cell Viability / Cytotoxicity Assay (MTS Assay)

Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cells and calculate its IC50 value.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of the this compound peptide in culture medium. Remove the old medium from the wells and add 100 µL of the various peptide concentrations. Include wells with medium only (background control) and cells treated with vehicle only (negative control).

-

Incubation: Incubate the plate for a predetermined exposure period (e.g., 24, 48, or 72 hours).

-

MTS Reagent Addition: Add 20 µL of MTS (or similar tetrazolium salt like MTT/XTT) solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, metabolically active, viable cells will reduce the MTS reagent into a colored formazan product.

-

Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot the cell viability against the peptide concentration and use non-linear regression to determine the IC50 value.

Caption: Experimental workflow for the MTS cell viability assay.

Caspase-3 Activity Assay

Objective: To quantify the activation of caspase-3, a key marker of apoptosis, in cancer cells following treatment with this compound.

Methodology:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours). Include an untreated control.

-

Cell Lysis: Harvest the cells and lyse them using a specific lysis buffer to release cellular contents, including caspases.

-

Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal protein loading.

-

Caspase-3 Activity Measurement: Add an equal amount of protein from each sample to a 96-well plate. Initiate the reaction by adding a caspase-3-specific substrate that is conjugated to a colorimetric (pNA) or fluorometric (AFC) reporter molecule (e.g., Ac-DEVD-pNA).

-

Incubation and Reading: Incubate the plate at 37°C. Active caspase-3 in the lysate will cleave the substrate, releasing the reporter molecule. Measure the signal over time using a microplate reader (at 405 nm for pNA or with excitation/emission at 400/505 nm for AFC).

-

Data Analysis: Calculate the rate of substrate cleavage to determine caspase-3 activity. Express the results as a fold change in activity compared to the untreated control cells.

Conclusion

This compound is a rationally designed peptide with significant potential for in vitro cancer research. Its structure suggests a dual mechanism of action involving the disruption of crucial cell adhesion and survival signals via integrin targeting and the direct induction of apoptosis. The inclusion of a D-amino acid points towards enhanced biological stability, a desirable trait for therapeutic candidates. The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically evaluate its cytotoxic effects, elucidate its signaling pathways, and quantify its pro-apoptotic activity. Further investigation into this compound could validate its role as a valuable research tool and a potential lead compound in the development of next-generation targeted cancer therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Peptide–drug conjugates (PDCs): a novel trend of research and development on targeted therapy, hype or hope? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Targeting Integrins in Cancer Nanomedicine: Applications in Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]

No Publicly Available Data on G-{d-Arg}-GDSP Efficacy

A comprehensive search of publicly available scientific literature and databases has revealed no preliminary studies, efficacy data, or experimental protocols for a substance identified as "G-{d-Arg}-GDSP."

Efforts to gather information for an in-depth technical guide for researchers, scientists, and drug development professionals on this topic were unsuccessful. The search yielded no specific results for a peptide or compound with this designation, preventing the creation of the requested data tables, experimental methodologies, and signaling pathway diagrams.

The components of the name, such as "G" (potentially referring to Guanine nucleotide-binding proteins or Glycine), "d-Arg" (D-Arginine, a stereoisomer of the amino acid Arginine)[1][2], and "GDSP" (a peptide sequence), were searched in various combinations and contexts. However, no literature specifically addresses the synthesis, mechanism of action, or therapeutic efficacy of a combined "this compound" entity.

Without foundational research identifying and characterizing this specific molecule, it is not possible to provide the detailed technical guide as requested. The information required to generate structured data tables, detailed experimental protocols, and visualizations of its biological activity does not appear to be in the public domain at this time. This suggests that "this compound" may be a novel compound, an internal research designation not yet published, or a misidentified name.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of PAR2 Peptide Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the in vitro characterization of peptide antagonists of Protease-Activated Receptor 2 (PAR2). While specific data for "G-{d-Arg}-GDSP" is not publicly available, this guide utilizes the well-characterized selective PAR2 peptide antagonist, FSLLRY-NH2 , as a representative example. The principles, concentration ranges, and experimental protocols described herein can be adapted for the evaluation of novel PAR2 peptide antagonists such as this compound.

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) involved in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1] Antagonists of PAR2 are valuable research tools and potential therapeutic agents. The following sections provide a summary of effective concentrations for the representative antagonist FSLLRY-NH2, detailed experimental protocols, and diagrams of the relevant signaling pathway and experimental workflow.

Data Presentation: Quantitative Summary for FSLLRY-NH2

The following table summarizes the effective concentrations of the PAR2 peptide antagonist FSLLRY-NH2 used in various in vitro experiments. This data can serve as a starting point for determining the optimal concentration range for a novel peptide antagonist.

| Cell Type | Assay | Agonist Used | FSLLRY-NH2 Concentration | Observed Effect | Reference |

| Human Bronchial/Tracheal Epithelial Cells | Intracellular Calcium Mobilization | AC264613 (PAR2 Agonist) | 0.5 mM | Significant decrease in intracellular calcium levels to undetectable levels. | [2][3] |

| Human Small Airway Epithelial Cells | Intracellular Calcium Mobilization | AC264613 (PAR2 Agonist) | 0.5 mM | Significant decrease in intracellular calcium levels to undetectable levels. | [2][3] |

| Human Bronchial Smooth Muscle Cells | Intracellular Calcium Mobilization | AC264613 (PAR2 Agonist) | 0.5 mM | Significant decrease in intracellular calcium levels to undetectable levels. | |

| Asthmatic-derived Eosinophils | Intracellular Calcium Mobilization | PAR2 Agonist Stimuli | Not specified | No significant change in intracellular calcium mobilization. | |

| Isolated Cardiac Fibroblasts | ERK Activation & Collagen Production | Not specified | Not specified | Blocks ERK activation and collagen production. | |

| Oral Mucosal Cells | Inflammation | C. albicans | Not specified | Inhibits C. albicans-induced inflammation. | |

| HepG2 Cells | Pro-inflammatory Gene Expression | H2O2 | Not specified | Reduces the level of pro-inflammatory genes IL-8, IL-1, and TNF-α. | |

| Primary cultures of mouse sensory neurons | Intracellular Calcium Increase | Not specified | 100 µM | Induced an increase in intracellular calcium levels in a subset of neurons. |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PAR2 signaling pathway and a general experimental workflow for evaluating a PAR2 peptide antagonist.

Caption: PAR2 Signaling Pathway Inhibition by an Antagonist.

Caption: General Workflow for In Vitro PAR2 Antagonist Testing.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the activity of a PAR2 peptide antagonist.

Intracellular Calcium Mobilization Assay

Objective: To measure the ability of the PAR2 antagonist to inhibit agonist-induced intracellular calcium release.

Materials:

-

Target cells expressing PAR2 (e.g., HEK293 cells overexpressing PAR2, or endogenous expressing cells like HT-29 or A549)

-

Cell culture medium (e.g., DMEM) with serum and antibiotics

-

PAR2 agonist (e.g., Trypsin, SLIGRL-NH2)

-

PAR2 antagonist (e.g., this compound or FSLLRY-NH2)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with an injection system

Protocol:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a 5% CO2 incubator.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Aspirate the culture medium from the wells and wash once with HBSS.

-

Add 100 µL of the loading buffer to each well.

-

Incubate for 60 minutes at 37°C in the dark.

-

-

Washing: Aspirate the loading buffer and wash the cells twice with HBSS. After the final wash, add 100 µL of HBSS to each well.

-

Antagonist Pre-incubation: Add the PAR2 antagonist at various concentrations to the wells. Incubate for 15-30 minutes at room temperature. Include vehicle control wells.

-

Measurement:

-

Place the plate in a fluorescence plate reader set to measure fluorescence at an excitation of ~490 nm and an emission of ~520 nm.

-

Establish a stable baseline fluorescence reading for about 30 seconds.

-

Inject the PAR2 agonist at a predetermined EC80 concentration and continue to record fluorescence for at least 2 minutes.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Normalize the data to the control (agonist only) response.

-

Plot the normalized response against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.

-

ERK1/2 Phosphorylation Assay (Western Blot)

Objective: To determine if the PAR2 antagonist can block agonist-induced phosphorylation of ERK1/2.

Materials:

-

Target cells expressing PAR2

-

Cell culture medium

-

PAR2 agonist and antagonist

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment:

-

Culture cells in 6-well plates until they reach 80-90% confluency.

-

Serum-starve the cells for 4-6 hours before treatment.

-

Pre-incubate the cells with various concentrations of the PAR2 antagonist for 30 minutes.

-

Stimulate the cells with the PAR2 agonist for 5-10 minutes. Include unstimulated and agonist-only controls.

-

-

Cell Lysis:

-

Aspirate the medium and wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well and scrape the cells.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize the protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the primary antibody against t-ERK as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK and t-ERK.

-

Normalize the p-ERK signal to the t-ERK signal for each sample.

-

Express the results as a percentage of the agonist-only control.

-

Plot the normalized p-ERK levels against the antagonist concentration.

-

Cytokine Secretion Assay (ELISA)

Objective: To measure the effect of the PAR2 antagonist on agonist-induced secretion of pro-inflammatory cytokines (e.g., IL-6, IL-8).

Materials:

-

Target cells expressing PAR2

-

Cell culture medium

-

PAR2 agonist and antagonist

-

ELISA kit for the specific cytokine of interest

-

96-well plates for cell culture

-

Plate reader for absorbance measurement

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate and grow to confluency.

-

Pre-incubate the cells with various concentrations of the PAR2 antagonist for 30 minutes.

-

Stimulate the cells with the PAR2 agonist for a specified time (e.g., 6-24 hours). Include appropriate controls.

-

-

Supernatant Collection: After the incubation period, centrifuge the plate at a low speed to pellet any detached cells. Carefully collect the culture supernatant.

-

ELISA:

-

Perform the ELISA according to the manufacturer's instructions.

-

Briefly, this involves coating a plate with a capture antibody, adding the collected supernatants and standards, adding a detection antibody, followed by a substrate for color development.

-

-

Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis:

-

Generate a standard curve using the provided standards.

-

Calculate the concentration of the cytokine in each sample from the standard curve.

-

Plot the cytokine concentration against the antagonist concentration to determine the inhibitory effect.

-

Conclusion

These application notes provide a comprehensive framework for the in vitro characterization of novel PAR2 peptide antagonists. By using the provided protocols and the concentration data for the representative antagonist FSLLRY-NH2, researchers can effectively design and execute experiments to determine the potency and mechanism of action of their compounds of interest. Careful optimization of cell types, agonist concentrations, and incubation times will be crucial for obtaining robust and reproducible data.

References

Application Notes and Protocols for G-{d-Arg}-GDSP in Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide sequence G-{d-Arg}-GDSP represents a promising ligand for targeted drug delivery systems. As a derivative of the well-characterized Arginine-Glycine-Aspartic acid (RGD) motif, it is designed to selectively bind to integrin receptors, which are often overexpressed on the surface of cancer cells and angiogenic endothelial cells. The incorporation of a D-Arginine residue in place of the natural L-Arginine is a strategic modification intended to enhance the peptide's stability against enzymatic degradation in biological fluids, thereby improving its pharmacokinetic profile.[1][2]

These application notes provide a comprehensive overview of the potential applications of this compound in targeted drug delivery, along with detailed protocols for its synthesis, conjugation to nanocarriers, and evaluation of its targeting efficacy. While specific quantitative data for this exact peptide is not extensively available in public literature, the provided data for closely related RGD peptides serve as a valuable reference for experimental design and data interpretation.

Principle of Action: Targeting Integrin Receptors

The RGD sequence is a universal recognition motif for a range of integrin subtypes, including αvβ3, αvβ5, and α5β1. These transmembrane receptors play a crucial role in cell adhesion, migration, proliferation, and survival. In the context of cancer, the upregulation of certain integrins is associated with tumor growth, invasion, and angiogenesis. By mimicking the natural ligands of these integrins, RGD-based peptides like this compound can be used to deliver therapeutic payloads—such as chemotherapeutic drugs, imaging agents, or nucleic acids—specifically to tumor cells and the tumor vasculature, thereby minimizing off-target toxicity and enhancing therapeutic efficacy.[3][4]

The proposed signaling pathway for this compound-mediated drug delivery is initiated by the binding of the peptide to integrin receptors on the target cell surface. This interaction can trigger receptor-mediated endocytosis, leading to the internalization of the peptide and its conjugated cargo.

Quantitative Data Summary (Based on Related RGD Peptides)

The following tables summarize key quantitative parameters for various RGD-containing peptides from published literature. These values provide a benchmark for the expected performance of this compound and can guide the design of validation experiments.

Table 1: Integrin Binding Affinity of RGD Peptides

| Peptide | Integrin Subtype | Assay Method | IC50 (nM) | Reference |

| c(RGDyK) | αvβ3 | Cell-based competitive binding | 79.2 ± 4.2 | [5] |

| FPTA-RGD2 | αvβ3 | Cell-based competitive binding | 144 ± 6.5 | |

| c-(G7RGDLPET) | αvβ3 | Surface Plasmon Resonance (SPR) | ~100-1000 (KD) | |

| c-(G7RGDLPET) | αvβ5 | Surface Plasmon Resonance (SPR) | >1000 (KD) | |

| LXW64 (cyclic RGD) | αvβ3 | Competitive binding assay | ~5 | |

| (GT)15–RGD/SWCNT | αIIbβ3 | Not Specified | 29 | |

| (C)20–RGD/SWCNT | αIIbβ3 | Not Specified | 309 |

Table 2: In Vivo Efficacy of RGD-Targeted Drug Delivery Systems

| Drug Delivery System | Cancer Model | Drug | Outcome | Reference |

| RGD-modified liposomes | Pancreatic cancer (mouse) | Doxorubicin | Significant antitumor effect at 1 mg/kg vs. 15 mg/kg for free doxorubicin | |

| RGD-decorated nanogels | Glioblastoma (mouse) | Doxorubicin | Better therapeutic effect and fewer adverse effects compared to free doxorubicin | |

| RGD-modified hybrid nanoparticles | Not specified | Curcumin | Increased cellular uptake and sustained in vitro drug release |

Table 3: Stability of Peptides Containing D-Amino Acids

| Peptide | Modification | Matrix | Half-life | Reference |

| Oncocin derivative (Onc18) | L-Arginine | Mouse Serum | 25 min | |

| Oncocin derivative (Onc112) | D-Arginine substitution | Mouse Serum | > 8 hours | |

| Linear hexapeptides | Unmodified | Human Serum | < 0.5 hours | |

| N-acetylated hexapeptides | N-terminal acetylation | Human Serum | ~ 1 hour |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, characterization, and evaluation of this compound for targeted drug delivery applications.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of the linear peptide this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids: Fmoc-Gly-OH, Fmoc-D-Arg(Pbf)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Pro-OH

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling (Iterative Process): a. Dissolve the Fmoc-protected amino acid (starting with Fmoc-Pro-OH) (3 equivalents relative to resin loading), HBTU/HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF. b. Add the activation mixture to the resin and shake for 1-2 hours at room temperature. c. Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step. d. Wash the resin with DMF and DCM. e. Perform Fmoc deprotection as described in step 2. f. Repeat the coupling and deprotection steps for each subsequent amino acid in the sequence (Ser, Asp, Gly, D-Arg, Gly). For the incorporation of D-Arginine, a double coupling is recommended to ensure high efficiency due to potential steric hindrance.

-

Cleavage and Deprotection: a. After the final glycine coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum. b. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.

-

Purification and Characterization: a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Confirm the identity and purity of the synthesized peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Formulation of this compound-Conjugated Nanoparticles

This protocol describes a general method for conjugating the synthesized peptide to pre-formed nanoparticles (e.g., liposomes, polymeric nanoparticles) via maleimide-thiol chemistry. This requires synthesizing the peptide with a terminal cysteine residue for conjugation.

Materials:

-

This compound-Cys peptide (synthesized with a C-terminal cysteine)

-

Maleimide-functionalized nanoparticles (e.g., DSPE-PEG-maleimide for liposomes)

-

Reaction buffer: PBS or HEPES buffer, pH 6.5-7.5

-

Size exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Nanoparticle Preparation: Prepare the nanoparticles according to standard protocols. For liposomes, include a maleimide-functionalized lipid (e.g., 1-5 mol%) in the lipid formulation.

-

Peptide Solution Preparation: Dissolve the this compound-Cys peptide in the reaction buffer.

-

Conjugation Reaction: a. Add the peptide solution to the nanoparticle suspension at a desired molar ratio (e.g., 100-500 peptides per nanoparticle). b. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

Purification: a. Remove unconjugated peptide by size exclusion chromatography or dialysis. b. Collect the fractions containing the peptide-conjugated nanoparticles.

-

Characterization: a. Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). b. Quantify the amount of conjugated peptide using a suitable method (e.g., HPLC, BCA protein assay after nanoparticle lysis).

Protocol 3: In Vitro Integrin Binding Affinity Assay

This protocol describes a competitive binding assay to determine the IC50 value of this compound for a specific integrin receptor.

Materials:

-

Integrin-overexpressing cells (e.g., U87MG cells for αvβ3)

-

This compound peptide at various concentrations

-

A radiolabeled or fluorescently labeled known integrin ligand (e.g., 125I-echistatin or a fluorescently labeled RGD peptide)

-

Binding buffer (e.g., 20 mM Tris, 150 mM NaCl, 2 mM CaCl2, 1 mM MgCl2, 1 mM MnCl2, 0.1% BSA, pH 7.4)

-

96-well plates

-

Gamma counter or fluorescence plate reader

Procedure:

-

Cell Seeding: Seed the integrin-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Competitive Binding: a. Wash the cells with binding buffer. b. Add a constant concentration of the labeled ligand to each well. c. Add varying concentrations of the this compound peptide (competitor) to the wells. d. Incubate for 1-2 hours at 4°C or 37°C to reach binding equilibrium.

-

Washing: Wash the cells with cold binding buffer to remove unbound ligands.

-

Quantification: a. Lyse the cells and measure the radioactivity or fluorescence in each well.

-

Data Analysis: a. Plot the percentage of specific binding of the labeled ligand against the logarithm of the this compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 4: In Vitro Cellular Uptake Study

This protocol uses flow cytometry to quantify the cellular uptake of this compound-conjugated fluorescent nanoparticles.

Materials:

-

Target cells (integrin-positive) and control cells (integrin-negative or low-expressing)

-

Fluorescently labeled this compound-conjugated nanoparticles

-

Fluorescently labeled non-targeted nanoparticles (control)

-

Cell culture medium

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed the target and control cells in 6-well plates and culture overnight.

-

Incubation: a. Treat the cells with the fluorescently labeled targeted and non-targeted nanoparticles at a specific concentration for various time points (e.g., 1, 2, 4 hours).

-

Cell Preparation: a. Wash the cells with PBS to remove non-internalized nanoparticles. b. Detach the cells using trypsin-EDTA. c. Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA).

-

Flow Cytometry Analysis: a. Analyze the fluorescence intensity of the cells using a flow cytometer. b. Compare the uptake of targeted nanoparticles in target cells versus control cells, and versus non-targeted nanoparticles in target cells.

Protocol 5: In Vivo Targeted Drug Delivery and Efficacy Study

This protocol outlines a general procedure for evaluating the in vivo targeting and therapeutic efficacy of this compound-conjugated drug-loaded nanoparticles in a tumor-bearing mouse model.

Materials:

-

Tumor-bearing immunodeficient mice (e.g., nude mice)

-

This compound-conjugated drug-loaded nanoparticles

-

Non-targeted drug-loaded nanoparticles (control)

-

Free drug solution (control)

-

Saline or vehicle (control)

-

Calipers for tumor measurement

-

Imaging system (for fluorescently or radiolabeled nanoparticles)

Procedure:

-

Tumor Model Establishment: Inoculate immunodeficient mice with a relevant cancer cell line (e.g., subcutaneously). Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Grouping and Treatment: a. Randomly divide the mice into treatment groups (e.g., saline, free drug, non-targeted nanoparticles, targeted nanoparticles). b. Administer the treatments via a relevant route (e.g., intravenous injection) at a predetermined dose and schedule.

-

Efficacy Assessment: a. Measure tumor volume with calipers every 2-3 days. b. Monitor the body weight of the mice as an indicator of systemic toxicity. c. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, drug concentration).

-

Biodistribution Study (optional, with labeled nanoparticles): a. At various time points after injection of labeled nanoparticles, euthanize a subset of mice. b. Harvest major organs and tumors. c. Quantify the amount of nanoparticles in each organ/tumor using an appropriate method (e.g., fluorescence imaging, gamma counting).

-

Toxicity Assessment: a. Collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological analysis (e.g., H&E staining) to assess any tissue damage.

Conclusion

This compound holds significant potential as a targeting ligand for the development of advanced drug delivery systems. Its design incorporates the well-established integrin-targeting RGD motif with a D-amino acid modification to enhance stability. The protocols and data presented here, based on extensive research on related RGD peptides, provide a solid foundation for researchers to synthesize, characterize, and evaluate this compound-based therapeutics. It is crucial to experimentally validate these protocols and determine the specific quantitative parameters for this compound to fully realize its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]

- 5. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for G-{d-Arg}-GDSP in Integrin-Mediated Signaling Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integrins, a family of heterodimeric transmembrane receptors, are pivotal mediators of cell-extracellular matrix (ECM) and cell-cell interactions. They play crucial roles in a myriad of cellular processes including adhesion, migration, proliferation, differentiation, and survival. The recognition of specific amino acid motifs within ECM proteins by integrins triggers intracellular signaling cascades, collectively known as integrin-mediated signaling. One of the most prominent of these motifs is the Arginine-Glycine-Aspartic acid (RGD) sequence, found in proteins such as fibronectin, vitronectin, and laminin.

The synthetic peptide G-{d-Arg}-GDSP is a modified RGD-containing peptide designed as a tool to investigate integrin function. It incorporates the core RGD sequence for integrin recognition, flanked by glycine and serine/proline residues that can influence conformation and binding specificity. Notably, the N-terminal arginine is in its D-isomeric form (d-Arg). The inclusion of a D-amino acid at this position is a strategic modification intended to enhance the peptide's stability against degradation by aminopeptidases, thereby prolonging its biological activity in experimental systems. This increased stability makes this compound a valuable reagent for studying the sustained effects of integrin engagement on cellular signaling and behavior.

These application notes provide a comprehensive overview of the use of this compound in studying integrin-mediated signaling, complete with detailed protocols for its synthesis and application in key cell-based assays.

Peptide Characteristics and Rationale for Use

The this compound peptide is a hexapeptide with the sequence Glycine - D-Arginine - Glycine - Aspartic Acid - Serine - Proline.

-

Core Recognition Motif (RGD): This tripeptide sequence is the primary binding site for a subset of integrins, including αvβ3, αvβ5, and α5β1, which are frequently studied in the context of angiogenesis, cancer progression, and tissue repair.

-

D-Arginine Modification: The substitution of the naturally occurring L-Arginine with its D-enantiomer at the N-terminus is a key feature. D-amino acids are not recognized by most endogenous proteases, particularly exopeptidases. This modification is expected to significantly increase the half-life of the peptide in cell culture media containing serum and in in vivo applications, providing more stable and prolonged integrin stimulation compared to its L-amino acid counterpart, GRGDSP.

-

Flanking Residues (G, SP): The residues flanking the RGD motif can influence the peptide's conformation and its binding affinity and selectivity for different integrin subtypes.

Quantitative Data on Linear RGD Peptide-Integrin Interactions

While specific binding affinity data for this compound is not extensively available in the public domain, the following table summarizes the reported IC50 values for similar linear RGD peptides against various integrin subtypes. This data provides a valuable context for the expected activity profile of this compound, which is anticipated to exhibit a preference for αvβ3, αvβ5, and α5β1 integrins.

| Peptide | Integrin Subtype | IC50 (nM) | Reference |

| GRGDS | αvβ3 | 12 | [1] |

| αvβ5 | 580 | [1] | |

| α5β1 | 335 | [1] | |

| αIIbβ3 | >10000 | [1] | |

| GRGDSP | αvβ3 | 89 | [1] |

| αvβ5 | 167 | ||

| α5β1 | 34 | ||

| αIIbβ3 | >10000 | ||

| GRGDSPK | αvβ3 | 12.2 |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound

This protocol outlines the manual solid-phase peptide synthesis (SPPS) of this compound using Fmoc/tBu chemistry.

References

Application Notes and Protocols for the Experimental Study of G-{d-Arg}-GDSP

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the experimental characterization of the synthetic peptide G-{d-Arg}-GDSP. The name suggests a potential interaction with G-protein coupled receptors (GPCRs), a large family of transmembrane proteins involved in a vast array of physiological processes and representing a major class of drug targets. The presence of a D-arginine residue may confer increased stability and unique binding properties compared to its L-amino acid counterpart.

This document outlines a systematic approach to investigate the pharmacological profile of this compound, including its receptor binding affinity, functional activity, and downstream signaling effects. The provided protocols are foundational and can be adapted based on the specific GPCR target and cellular context under investigation.

Experimental Design Overview

The experimental design for characterizing this compound follows a logical progression from initial binding studies to functional and downstream signaling analyses. This tiered approach ensures a thorough understanding of the peptide's mechanism of action.

Caption: Logical flow of the experimental design for this compound characterization.

Key Experiments and Protocols

Receptor Binding Assays

The initial step is to determine if this compound binds to specific GPCRs and to quantify its binding affinity. A competitive radioligand binding assay is a standard method for this purpose.

Protocol: Competitive Radioligand Binding Assay

-

Cell Culture and Membrane Preparation:

-

Culture cells stably expressing the GPCR of interest to a high density.

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 500 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration using a Bradford or BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [3H]-ligand known to bind the target receptor) and a fixed amount of cell membrane preparation (e.g., 10-50 µg protein) to each well.

-

Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the receptor.

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

-

Detection and Data Analysis:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Data Presentation: Receptor Binding Affinity

| Compound | Target GPCR | Radioligand | IC50 (nM) | Ki (nM) |

| This compound | Receptor X | [3H]-Ligand A | 150 | 75 |

| Control Ligand | Receptor X | [3H]-Ligand A | 25 | 12.5 |

Functional Assays

Once binding is confirmed, functional assays are performed to determine whether this compound acts as an agonist, antagonist, or inverse agonist. The choice of assay depends on the G-protein subtype the receptor is known to couple with (e.g., Gs, Gi, Gq).

Protocol: cAMP Accumulation Assay (for Gs and Gi-coupled receptors)

-

Cell Culture:

-

Seed cells expressing the target GPCR in a 96-well plate and grow to near confluency.

-

-

Assay Procedure (Gs-coupled):

-

Wash the cells with a serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

-

Add increasing concentrations of this compound to the wells.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

-

-

Assay Procedure (Gi-coupled):

-

Wash the cells with a serum-free medium and pre-incubate with a PDE inhibitor.

-

Stimulate the cells with a known concentration of an agonist that activates adenylyl cyclase (e.g., forskolin) in the presence of increasing concentrations of this compound.

-

Incubate and measure cAMP levels as described above. A decrease in forskolin-stimulated cAMP levels indicates Gi activation.

-

-

Data Analysis:

-

Plot the cAMP concentration as a function of the log concentration of this compound.

-

For agonism, determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).

-

For antagonism, perform the assay in the presence of a known agonist and determine the IC50 of this compound in inhibiting the agonist's effect.

-

Protocol: Intracellular Calcium Mobilization Assay (for Gq-coupled receptors)

-

Cell Culture and Dye Loading:

-

Seed cells expressing the target GPCR in a black, clear-bottom 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

-

Assay Procedure:

-

Wash the cells to remove excess dye.

-

Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.

-

Inject increasing concentrations of this compound into the wells and immediately measure the change in fluorescence over time.

-

-

Data Analysis:

-

Plot the peak fluorescence intensity as a function of the log concentration of this compound.

-

Determine the EC50 and Emax for agonistic activity.

-

Data Presentation: Functional Activity

| Compound | Assay | Target GPCR | Activity | EC50/IC50 (nM) | Emax (%) |

| This compound | cAMP Accumulation | Receptor Y (Gs) | Agonist | 250 | 85 |

| This compound | Calcium Mobilization | Receptor Z (Gq) | No effect | >10,000 | N/A |

| Control Agonist | cAMP Accumulation | Receptor Y (Gs) | Agonist | 50 | 100 |

Downstream Signaling Pathway Analysis

To further elucidate the mechanism of action, it is crucial to investigate the downstream signaling pathways activated by this compound upon receptor binding. Western blotting for key phosphorylated signaling proteins is a common approach.